molecular formula C24H24N4O4S B2705079 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide CAS No. 899987-07-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide

Cat. No.: B2705079
CAS No.: 899987-07-6
M. Wt: 464.54
InChI Key: KKYYKVVELSQJNM-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a dihydrobenzo[dioxin] ring, a pyridinylmethyl group, and a hexahydroquinazolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the dihydrobenzo[dioxin] ring system, which is achieved through the cyclization of appropriate precursors under acidic or basic conditions. The pyridinylmethyl group is introduced via nucleophilic substitution reactions, while the hexahydroquinazolinone moiety is synthesized through condensation reactions involving amines and carbonyl compounds. The final step involves the coupling of these intermediates using thiol-based reagents under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques. The scalability of the synthesis is achieved through careful control of reaction parameters and the use of high-throughput screening methods to identify the most efficient conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with diverse functional groups. These products can exhibit different chemical and physical properties, making them valuable for further research and applications.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.

    Industry: It is used in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide analogs: Compounds with similar structural features but different substituents or functional groups.

    Dihydrobenzo[dioxin] derivatives: Compounds containing the dihydrobenzo[dioxin] ring system with various modifications.

    Hexahydroquinazolinone derivatives: Compounds featuring the hexahydroquinazolinone moiety with different substituents.

Uniqueness

This compound is unique due to its specific combination of structural elements, which confer distinct chemical reactivity and potential applications. The presence of the dihydrobenzo[dioxin] ring, pyridinylmethyl group, and hexahydroquinazolinone moiety in a single molecule makes it a valuable compound for diverse scientific research and industrial applications.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S/c29-22(26-17-5-6-20-21(13-17)32-12-11-31-20)15-33-23-18-3-1-2-4-19(18)28(24(30)27-23)14-16-7-9-25-10-8-16/h5-10,13H,1-4,11-12,14-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYYKVVELSQJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=NC=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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